1-(4-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(4-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound featuring a unique structure with multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 1-(4-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Functionalization of the indole: The indole core is then functionalized by introducing the acetyl, bromophenyl, and phenyl groups through various substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo further functionalization through palladium-catalyzed cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
1-(4-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting cancer or neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one include:
4-Bromobiphenyl: A simpler structure with two aromatic rings and a bromine substituent.
4′-(4-Bromophenyl)acetophenone: Contains a bromophenyl and an acetyl group but lacks the indole core.
N-(4-acetylphenyl)-1-(4-bromophenyl)cyclopentane-1-carboxamide: Features similar functional groups but with a cyclopentane ring instead of an indole core.
Properties
IUPAC Name |
1-(4-acetylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO2/c1-18(31)19-9-13-24(14-10-19)30-26(21-7-11-23(29)12-8-21)17-25-27(30)15-22(16-28(25)32)20-5-3-2-4-6-20/h2-14,17,22H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFCGUBKSWEIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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